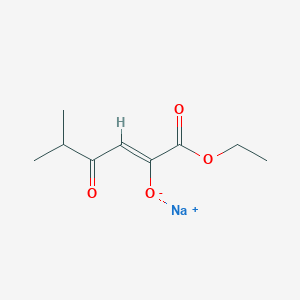
2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide
Overview
Description
2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide, also known as 4-Fluoro-N-((3-pyrrolidin-1-yl)phenyl)acetamide, is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is a white powder that is soluble in ethanol and water, and is known to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide((3-pyrrolidin-1-yl)phenyl)acetamide has a wide range of applications in scientific research. It has been used in the fields of biochemistry, pharmacology, and medicinal chemistry. It has been used in the synthesis of various compounds, such as inhibitors of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. It has also been used in the synthesis of compounds that are inhibitors of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation. In addition, it has been used in the synthesis of compounds that are used as probes for the study of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Mechanism of Action
The mechanism of action of 2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide((3-pyrrolidin-1-yl)phenyl)acetamide is not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. It is also believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation. In addition, it is believed to act as a probe for the study of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound((3-pyrrolidin-1-yl)phenyl)acetamide are not well understood. However, it is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release in the brain. In addition, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the regulation of inflammation. Furthermore, it is believed to act as a probe for the study of G-protein coupled receptors, which are involved in the regulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide((3-pyrrolidin-1-yl)phenyl)acetamide in laboratory experiments include its relatively low cost, its availability in a variety of forms, and its relatively low toxicity. However, there are some limitations to its use in laboratory experiments. For example, it is not very water soluble, and it is not very stable in the presence of light or oxygen. In addition, its effects on biochemical and physiological processes are not well understood.
Future Directions
There are a number of potential future directions for research on 2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide((3-pyrrolidin-1-yl)phenyl)acetamide. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Another potential direction is to investigate its potential applications in drug discovery, as well as its potential therapeutic effects. In addition, further research could be conducted to investigate its potential toxicity, and its potential interactions with other compounds. Finally, further research could be
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN3O/c13-9-1-3-11(4-2-9)15-12(17)8-16-6-5-10(14)7-16/h1-4,10H,5-8,14H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLYVTWHXOACPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1466056.png)





![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine](/img/structure/B1466065.png)

![tert-butyl 6-hydroxy-1,2,4,5-tetrahydro-3H-benzo[d]azepine-3-carboxylate](/img/structure/B1466067.png)




